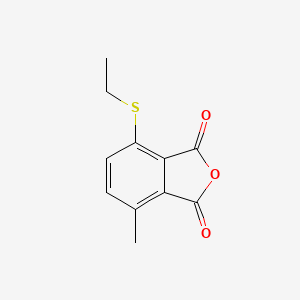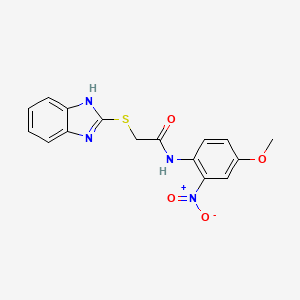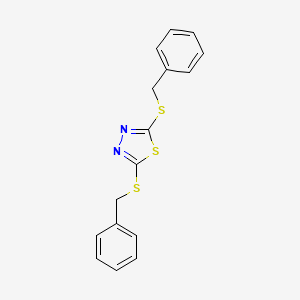![molecular formula C18H15N2O3+ B15016335 4-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]quinolinium](/img/structure/B15016335.png)
4-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]quinolinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-METHYL-1-[2-(4-NITROPHENYL)-2-OXOETHYL]QUINOLIN-1-IUM is a complex organic compound that belongs to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring This particular compound is characterized by the presence of a methyl group, a nitrophenyl group, and an oxoethyl group attached to the quinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-1-[2-(4-NITROPHENYL)-2-OXOETHYL]QUINOLIN-1-IUM typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The resulting quinoline derivative is then subjected to further functionalization to introduce the methyl, nitrophenyl, and oxoethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the quinoline core, followed by selective functionalization reactions. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
4-METHYL-1-[2-(4-NITROPHENYL)-2-OXOETHYL]QUINOLIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methyl and oxoethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
4-METHYL-1-[2-(4-NITROPHENYL)-2-OXOETHYL]QUINOLIN-1-IUM has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 4-METHYL-1-[2-(4-NITROPHENYL)-2-OXOETHYL]QUINOLIN-1-IUM involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the quinoline core can intercalate with DNA, affecting its replication and transcription. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylquinoline: Lacks the nitrophenyl and oxoethyl groups, resulting in different chemical properties and applications.
4-Nitroquinoline: Contains a nitro group but lacks the methyl and oxoethyl groups.
1-Methylquinolinium: Contains a methyl group but lacks the nitrophenyl and oxoethyl groups.
Uniqueness
4-METHYL-1-[2-(4-NITROPHENYL)-2-OXOETHYL]QUINOLIN-1-IUM is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (methyl) and electron-withdrawing (nitrophenyl) groups on the quinoline core allows for versatile chemical modifications and a wide range of applications.
Propriétés
Formule moléculaire |
C18H15N2O3+ |
|---|---|
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
2-(4-methylquinolin-1-ium-1-yl)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C18H15N2O3/c1-13-10-11-19(17-5-3-2-4-16(13)17)12-18(21)14-6-8-15(9-7-14)20(22)23/h2-11H,12H2,1H3/q+1 |
Clé InChI |
MRUZMCSBIVJNFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=[N+](C2=CC=CC=C12)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B15016264.png)
![N'-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15016265.png)

![Benzamide, 3,4-dimethoxy-N-[2-(2,4-dihydroxybenzylidenhydrazino)-2-oxoethyl]-](/img/structure/B15016275.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B15016276.png)
![N-[(1Z)-3-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15016281.png)
![N-({N'-[(1E)-1-(4-Methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15016287.png)
![4-bromo-2-iodo-6-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15016296.png)

![(3E)-N-(4-chlorobenzyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15016307.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15016316.png)

![4-Chloro-N-({N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15016322.png)
![N'-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15016328.png)
